Product packaging for 2-Methyl-3-furanthiol(Cat. No.:CAS No. 28588-74-1)

2-Methyl-3-furanthiol

カタログ番号: B142662
CAS番号: 28588-74-1
分子量: 114.17 g/mol
InChIキー: RUYNUXHHUVUINQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Historical Identification and Early Research Contributions

The initial identification of 2-methyl-3-furanthiol in food volatiles occurred during an investigation into the components of heated canned tuna. researchgate.net Following this discovery, it has been found in a wide array of other food items. researchgate.net Early research efforts were concentrated on understanding its formation pathways, especially in cooked meat. tandfonline.com These studies identified key precursors and reaction conditions, such as the Maillard reaction, that lead to its generation during food processing. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6OS B142662 2-Methyl-3-furanthiol CAS No. 28588-74-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methylfuran-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H6OS/c1-4-5(7)2-3-6-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYNUXHHUVUINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047118
Record name 2-Methyl-3-furanthiol
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Molecular Weight

114.17 g/mol
Source PubChem
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Physical Description

Pale pink to pale orange liquid; aroma of roasted meat
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

57.00 to 60.00 °C. @ 44.00 mm Hg
Record name 2-Methyl-3-furanthiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/992/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.141-1.150
Record name 2-Methyl-3-furanthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

28588-74-1
Record name 2-Methyl-3-furanthiol
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Record name 2-Methyl-3-furanthiol
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Record name 3-Furanthiol, 2-methyl-
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Record name 2-Methyl-3-furanthiol
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Record name 2-methylfuran-3-thiol
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Record name 2-METHYL-3-FURANTHIOL
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Formation Pathways and Mechanisms of 2 Methyl 3 Furanthiol

Maillard Reaction Pathways

The Maillard reaction is the most significant pathway for the generation of 2-methyl-3-furanthiol in food systems. researchgate.nettandfonline.com This reaction involves the interaction of carbohydrate precursors with sulfur-containing amino acids. researchgate.nettandfonline.com

Role of Carbohydrate Precursors

Both pentose (B10789219) and hexose (B10828440) sugars serve as crucial precursors in the formation of this compound.

Pentoses, such as ribose and xylose, are highly effective precursors for the generation of MFT. dss.go.thanimbiosci.org In fact, model systems have demonstrated that pentoses yield significantly higher amounts of MFT compared to hexoses when heated with cysteine. dss.go.thacs.org Ribose, in particular, is a principal precursor, often originating from the degradation of ribonucleotides like inosine-5'-monophosphate (IMP) in meat. animbiosci.org

Studies using isotopically labeled ribose have confirmed that the carbon skeleton of the ribose molecule remains largely intact during the formation of MFT, indicating that fragmentation of the sugar does not play a major role. nih.govacs.orgacs.org A proposed reaction pathway involves the formation of a 1,4-dideoxyosone intermediate from ribose, which then reacts to form MFT. nih.gov This pathway explains the formation of MFT without the intermediacy of 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol), another degradation product of pentoses that was once thought to be a key intermediate. dss.go.thnih.govacs.org

The pH of the reaction environment also influences the formation of MFT from pentoses. For instance, in a ribose/cysteine model system, MFT was preferentially formed under aqueous conditions at a pH of 3.0. dss.go.th

Table 1: Influence of pH on this compound (MFT) Formation from Ribose and Cysteine
pHRelative MFT YieldReference
3.0High dss.go.th
5.0Moderate dss.go.thnih.gov
7.0Low tandfonline.com

While less efficient than pentoses, hexoses like glucose and fructose (B13574) can also serve as precursors for MFT formation. dss.go.thacs.org In the presence of cysteine, glucose has been shown to produce significant yields of MFT, particularly at a pH of 5. tandfonline.comtandfonline.com The reaction of glucose and cysteine has been identified as a source of meaty flavor, contributing to the aroma of various food products. ekb.eg

Research suggests that the formation of MFT from hexoses may proceed through different intermediates compared to the pentose pathway. dss.go.th The generation of MFT from glucose is notably enhanced under dry-heating conditions, pointing to the importance of reaction conditions in determining the final flavor profile. dss.go.th

Role of Sulfur-Containing Amino Acid Precursors

The sulfur atom in this compound is provided by sulfur-containing amino acids or peptides.

Cysteine is a primary and highly reactive sulfur-containing amino acid precursor in the formation of MFT. researchgate.nettandfonline.comtandfonline.comresearchgate.net The reaction between cysteine and reducing sugars is a well-established route to meaty flavors. animbiosci.org Studies have shown that cysteine is a more effective precursor than its oxidized form, cystine, in generating various flavor compounds, including MFT. nih.gov The addition of cysteine to model systems has been shown to significantly increase the formation of MFT. scielo.br

Cystine can also act as a precursor for MFT, though it is generally less reactive than cysteine. animbiosci.orgresearchgate.net

Table 2: Effectiveness of Precursor Systems in MFT Formation
Carbohydrate PrecursorSulfur PrecursorRelative MFT YieldReference
RiboseCysteineHigh dss.go.thanimbiosci.org
GlucoseCysteineModerate dss.go.thtandfonline.com
RiboseGlutathione (B108866)Moderate animbiosci.org
RiboseCystineLow animbiosci.org

The tripeptide glutathione, which contains a cysteine residue, is another important precursor for the formation of this compound. animbiosci.org During heating, glutathione can liberate hydrogen sulfide (B99878), a key reactant in the formation of MFT. animbiosci.org Model systems using glutathione and ribose have successfully generated MFT, confirming its role as a precursor. nih.gov Furthermore, glutathione-enriched yeast extract has been utilized to produce beef-like aromas, with MFT being one of the predominant odorants formed. nih.gov

Intermediate Compound Formations

The generation of this compound from the Maillard reaction involves the formation of several key intermediate compounds. The specific pathways can vary depending on the precursor molecules (e.g., pentoses vs. hexoses) and reaction conditions.

A significant pathway for the formation of this compound, particularly from hexose sugars like glucose, involves the interaction of two key intermediates: hydroxyacetaldehyde and mercapto-2-propanone. ntou.edu.twdss.go.th Mercapto-2-propanone itself can be formed from the reaction between methylglyoxal (B44143) (2-oxopropanal) and hydrogen sulfide. researchgate.net

The proposed mechanism starts with an aldol (B89426) reaction between hydroxyacetaldehyde and mercapto-2-propanone. ntou.edu.twresearchgate.net This reaction yields 4,5-dihydroxy-1-mercapto-2-pentanone, which subsequently undergoes cyclization and dehydration to form this compound. dss.go.thresearchgate.net This pathway has been confirmed in model systems, and quantitative studies have shown it to be a highly effective route for MFT generation. dss.go.thnih.gov For instance, reacting hydroxyacetaldehyde with mercapto-2-propanone under anhydrous conditions at 180°C resulted in a high yield of MFT. dss.go.thnih.gov

Table 1: Yields of this compound (MFT) from Different Precursor Systems
Precursor SystemTemperaturepHYield (mol%)Reference
Hydroxyacetaldehyde + Mercapto-2-propanone180°C (anhydrous)N/A1.4 dss.go.thnih.gov
Ribose + Cysteine120°C5.50.02 dss.go.th
Norfuraneol + CysteineNot specifiedNot specifiedLess effective than other precursors dss.go.thnih.gov

An alternative formation route, particularly from pentoses like ribose, proceeds through an intermediate known as 1,4-dideoxyosone (specifically, 1,4-dideoxypentosone). ntou.edu.twscispace.com Isotope labeling studies using [13C5]-ribose have been instrumental in elucidating this pathway. nih.gov When cysteine was reacted with a mixture of ribose and [13C5]-ribose, the resulting this compound was found to be mainly labeled with 13C5. nih.gov This significant finding suggests that the carbon skeleton of ribose remains intact and is directly converted into the methylfuran ring of MFT. nih.gov

This evidence points to a new reaction pathway where ribose forms 1,4-dideoxyosone, which then reacts to form MFT. scispace.comnih.gov This pathway explains the formation of MFT without necessarily proceeding through a norfuraneol intermediate, which was previously considered a primary route from pentoses. nih.govacs.org

Norfuraneol, also known as 4-hydroxy-5-methyl-3(2H)-furanone (NF), is a major degradation product of pentoses and shares a similar chemical structure to MFT, making it a logical precursor candidate. researchgate.netresearchgate.net Indeed, reacting norfuraneol with hydrogen sulfide (a degradation product of cysteine) can generate this compound. dss.go.thresearchgate.netscispace.com

Hydrogen sulfide (H₂S) is a critical reactant in the formation of this compound and other sulfur-containing flavor compounds. researchgate.netdss.go.th It is primarily generated from the thermal degradation of the sulfur-containing amino acid cysteine during the Maillard reaction. researchgate.netscielo.br

Hydrogen sulfide can react with various Maillard reaction intermediates. As discussed, it can react with norfuraneol to form MFT. dss.go.thscispace.com It also reacts with dicarbonyl compounds, such as 2,3-butanedione (B143835) and 2,3-pentanedione, to form α-mercaptoketones like 3-mercapto-2-pentanone, which are themselves important flavor compounds. ntou.edu.tw The availability of hydrogen sulfide can be a limiting factor in determining the types and quantities of sulfur-containing compounds formed during food processing. nih.gov In essence, H₂S provides the essential sulfur atom required for the thiol group in the final MFT molecule.

Influence of Reaction Conditions on Maillard Formation

The formation of this compound is highly dependent on the specific conditions of the Maillard reaction. Factors such as temperature, pH, water content, and the ratio of reactants can significantly influence the reaction pathways and the final yield of the compound. dss.go.thagriculturejournals.cz

Temperature is a key parameter governing the rate and outcome of MFT formation. ntou.edu.tw Quantitative model studies have demonstrated a clear correlation between reaction temperature and the yield of MFT. For example, in a system containing hydroxyacetaldehyde and mercapto-2-propanone, dry-heating at 180°C for just 6 minutes produced a significantly higher yield (1.4 mol %) of MFT compared to reactions run in aqueous solutions at lower temperatures. dss.go.thnih.gov This suggests that higher temperatures and lower water content can favor the dehydration steps necessary for the formation of the furan (B31954) ring. dss.go.th The Maillard reaction itself is a thermally-driven process, and higher temperatures generally accelerate the degradation of sugars and amino acids, leading to a greater concentration of the necessary precursors for MFT formation. researchgate.netnuft.edu.ua

Table 2: Effect of Temperature and Water Content on MFT Formation from Intermediates
ReactantsConditionTemperatureMFT Yield (mol %)Reference
Hydroxyacetaldehyde + Mercapto-2-propanoneAqueous solution, pH 5.0100°C0.24 dss.go.th
Hydroxyacetaldehyde + Mercapto-2-propanoneDry-heated (anhydrous)180°C1.4 dss.go.thnih.gov
pH Effects on Reaction Yields

The pH of the environment plays a critical role in the formation of this compound (MFT). Generally, lower pH levels tend to favor the generation of MFT and other related thiols. In model systems, the formation of MFT is often higher at a lower pH. For instance, in reactions involving L-cysteine and ribose, a significant decrease in the production of MFT and its disulfide has been observed when the pH is increased from 4.5 to 6.5. ntou.edu.tw This trend is also seen in aqueous model systems containing L-cysteine, xylose, and thiamine (B1217682), where the formation of MFT is favored as the pH decreases from 7 to 4. ntou.edu.tw

However, the influence of pH can be complex and dependent on the specific precursors present. While some studies consistently show higher yields of MFT at lower pH ntou.edu.tw, others have found that in certain model systems, the generation of MFT and its dimer, bis-(2-methyl-3-furyl) disulfide, is greater at a pH of 5.5 and 6.5 compared to lower pH levels. scialert.net In the context of soy sauce, heating a phosphate (B84403) buffer system with ribose and cysteine at a pH range of 3 to 7 showed a decrease in MFT as the pH increased, with the highest yields for glucose and cysteine obtained at pH 5. tandfonline.com

Water Activity and Matrix Effects

Water activity (aw) and the food matrix itself exert significant influence on the formation of this compound. Higher water activity generally favors the formation of MFT and its disulfide. scialert.netresearchgate.net This is in contrast to the formation of other sulfur-containing compounds like thiophene, which is maximized at a lower aw of 0.80. scialert.netresearchgate.net

The food matrix, which includes the physical and chemical environment of the food, also plays a crucial role. In fermented meat products, for example, the high content of free amino acids, low water activity, low pH, and long drying times are all thought to contribute to the formation of MFT. mdpi.com The presence of other components in the matrix can also impact MFT formation. For instance, the addition of precursors like 5'-IMP, cysteine, or thiamine to meat significantly affects the formation of sulfur-substituted furans, including MFT. scielo.br

Furthermore, the stability of MFT is influenced by the surrounding medium. It is more stable in organic solvents like n-pentane and dichloromethane (B109758) compared to diethyl ether or water. imreblank.ch This instability in aqueous systems is a critical factor, as MFT can readily oxidize and polymerize, affecting its concentration and sensory impact. imreblank.chresearchgate.net

Thiamine Degradation Pathways

Thiamine, also known as vitamin B1, is a well-established precursor to this compound. mdpi.comresearchgate.nettandfonline.comresearchwithrutgers.com The thermal degradation of thiamine is a complex process that leads to the formation of numerous sulfur- and nitrogen-containing aroma compounds. mdpi.com

Specific Mechanisms of Thiamine Cleavage

The thermal degradation of thiamine is a key pathway for the formation of this compound (MFT). mdpi.comnih.gov This process involves the cleavage of the thiamine molecule, leading to the formation of various volatile compounds. mdpi.com Even at concentrations found in meat, thiamine has been shown to be a more efficient precursor for MFT than the reaction of cysteine and ribose. mdpi.com The hydrolysis of the thiazole (B1198619) ring in thiamine is a critical step in this degradation pathway. foodandnutritionjournal.org Isotopic labeling studies have indicated that in the presence of both xylose and thiamine, xylose is not significantly involved in the formation of certain thiamine degradation products like 4,5-dihydro-2-methyl-3-furanthiol. nih.gov However, both xylose and thiamine contribute significantly to the formation of MFT, indicating the existence of multiple formation pathways. nih.govtandfonline.com

Intermediate Metabolites in Thiamine-Mediated Formation (e.g., 5-hydroxy-3-mercaptopentan-2-one)

A key intermediate in the formation of this compound from thiamine is 5-hydroxy-3-mercaptopentan-2-one. mdpi.commdpi.comfoodandnutritionjournal.orgresearchgate.netnih.gov This intermediate is formed through the degradation of thiamine. mdpi.commdpi.comresearchgate.net The pathway involves the cyclization of 5-hydroxy-3-mercaptopentan-2-one into a hemiacetal, which then undergoes dehydration and subsequent oxidation to yield MFT. nih.govpsu.edumdpi.com This pathway highlights the step-wise chemical transformations that convert the complex thiamine molecule into the potent aroma compound MFT.

Enzymatic Formation Pathways

In addition to chemical degradation pathways, the formation of this compound can also be facilitated by enzymes. researchgate.nettandfonline.comresearchwithrutgers.com

Role of Specific Enzymes (e.g., Lipase (B570770) from Candida rugosa, β-lyase enzymatic activity)

Enzymatic hydrolysis of precursors can lead to the formation of this compound (MFT). One notable example is the use of lipase from Candida rugosa. imreblank.chimreblank.chnih.govthegoodscentscompany.com This enzyme can efficiently hydrolyze S-3-(2-methylfuryl) thioacetate (B1230152) to produce MFT. imreblank.chnih.gov Optimal yields of 88% have been achieved after just 15 minutes of reaction at room temperature and a pH of 5.8. imreblank.chnih.gov This enzymatic approach offers a way to generate thiols from more stable thioacetate precursors just before use. imreblank.ch

Another important enzymatic activity involved in the formation of sulfur-containing flavor compounds is that of β-lyases. d-nb.info These enzymes, found in various microorganisms, can cleave cysteine-S-conjugates to release volatile thiols. d-nb.infonih.gov For instance, β-lyase activity from the yeast Saccharomyces cerevisiae has been shown to be involved in the biosynthesis of 2-furfurylthiol, a related compound, from a cysteine-furfural conjugate. acs.org It is plausible that similar enzymatic activity could contribute to the release of MFT from its corresponding cysteine conjugate, S-(2-methyl-3-furyl)-l-cysteine, which has been identified as a Maillard reaction product. nih.gov The degradation of cysteine-furfural conjugates by β-lyase activity from various bacteria has also been shown to generate 2-furylthiol. nih.govresearchgate.net

Microbial Contributions to Biosynthesis

The formation of this compound is significantly influenced by microbial activity, particularly in fermented foods. Microorganisms can generate essential precursors or directly contribute to the synthesis of this compound.

Saccharomyces cerevisiae

The yeast Saccharomyces cerevisiae is known to produce this compound. nih.gov It is listed as a metabolite found in or produced by this yeast, highlighting its role in the development of flavor profiles in fermented products where this yeast is present. nih.gov

Fermented Soy Sauce Microorganisms

Studies on fermented soy sauce (FSS) have demonstrated the crucial role of microorganisms in the generation of this compound. This compound is a key contributor to the cooked meat-like aroma of FSS. nih.govtandfonline.comoup.com Research indicates that the fermentation process itself facilitates the formation of this compound. nih.govtandfonline.com When ribose and cysteine were added to FSS and heated, this compound was generated. nih.govoup.com However, this reaction did not occur under the same conditions in a simple phosphate buffer, nor was the compound detected in heated, acid-hydrolyzed vegetable-protein-mixed soy sauce (ASS), which does not undergo fermentation. nih.govtandfonline.comoup.com This strongly suggests that the metabolic activities of microorganisms during fermentation create the necessary precursors or conditions for the subsequent formation of this compound upon heating. nih.govtandfonline.com The concentration of this thiol is also observed to increase with higher heating temperatures in the final product. nih.govoup.com

Table 1: Formation of this compound (2M3F) in Different Soy Sauce Types

SampleCondition2M3F DetectedConclusion
Fermented Soy Sauce (FSS)Heated to 120°C with ribose & cysteineYesMicrobial fermentation facilitates 2M3F generation. nih.govtandfonline.comoup.com
Phosphate BufferHeated to 120°C with ribose & cysteineNoIndicates necessity of components from fermentation. nih.govoup.com
Acid-hydrolyzed Soy Sauce (ASS)Heated to 120°CNoConfirms the essential role of the fermentation process. nih.govtandfonline.comoup.com

Biocatalytic Approaches from Natural Compounds

Enzymatic processes offer a biocatalytic route for the synthesis of this compound. This approach often utilizes lipases and esterases to generate the target thiol from its precursors.

One prominent method involves the enzymatic hydrolysis of S-3-(2-methylfuryl) thioacetate. google.comimreblank.ch Lipases, such as the one from Candida rugosa (previously known as Candida cylindracea), have proven effective in this bioconversion. google.comimreblank.ch The reaction involves the hydrolysis of the thioacetate to yield this compound. google.com Research has shown that this enzymatic hydrolysis can be highly efficient. When conducted at room temperature (23°C) and a pH of 5.8, using a sufficient concentration of lipase from Candida rugosa, an optimal yield of 88% for this compound was achieved after just 15 minutes of reaction time. imreblank.ch The stability of the produced thiol is a critical factor, as it can degrade over time. imreblank.ch

Table 2: Lipase-Assisted Generation of this compound

SubstrateEnzymeConditionsReaction TimeOptimal Yield
S-3-(2-Methylfuryl) thioacetateLipase from Candida rugosaRoom temp (23°C), pH 5.815 minutes88%

Data sourced from studies on enzymatic hydrolysis of thioacetates. imreblank.ch

Interaction between Different Formation Pathways

The generation of this compound in food systems is rarely the result of a single, isolated pathway. More often, it arises from the complex interaction between different formation routes, primarily the Maillard reaction, thiamine degradation, and microbial metabolism. animbiosci.orgresearchgate.net

The Maillard reaction, a chemical reaction between amino acids (like cysteine) and reducing sugars (like ribose), is a major pathway for the formation of this compound, especially during the cooking of meat. animbiosci.orgresearchgate.net However, microbial activity can significantly influence this pathway. For instance, in fermented soy sauce, microorganisms break down large molecules into simpler ones, increasing the availability of free amino acids and sugars that serve as precursors for the Maillard reaction. tandfonline.com The fermentation process essentially primes the food matrix with the necessary building blocks, which then react during subsequent heating steps to form this compound. nih.govoup.comtandfonline.com This synergy is evidenced by the fact that the compound is not formed in unfermented soy sauce under the same heating conditions. nih.govoup.com

Therefore, microbial fermentation and the Maillard reaction can be seen as sequential and cooperative pathways. The microorganisms create a rich pool of precursors, and the heat energy applied during processing drives the Maillard reaction, leading to the synthesis of the final aroma compound. tandfonline.com Studies have shown that different precursor systems and conditions (pH, temperature, water content) can lead to varying yields, suggesting that multiple formation pathways may run in parallel during food processing, accounting for the different concentrations of this compound found in various foods. acs.org

Reactivity and Stability of 2 Methyl 3 Furanthiol

Oxidative Degradation Mechanisms

The thiol group in 2-Methyl-3-furanthiol makes it prone to oxidative degradation, a key factor in the alteration of food aroma. researchgate.netnih.gov This degradation can proceed through the formation of disulfides and radical-mediated pathways.

A primary pathway for the degradation of this compound is its oxidation to form bis(2-methyl-3-furyl) disulfide. nih.govebi.ac.ukscielo.br This reaction can occur readily, even during storage in organic solvents like diethyl ether at low temperatures. nih.gov Studies have shown that MFT has a higher oxidation rate compared to other similar thiol compounds, which is consistent with its significant antioxidative activity. acs.org The formation of this disulfide leads to a diminished aroma potency, as the resulting compound has different and less impactful organoleptic properties. perfumerflavorist.com For instance, in the presence of hydrogen peroxide in aqueous solutions, MFT readily converts to bis(2-methyl-3-furyl) disulfide. ebi.ac.ukresearchgate.netresearchgate.net This disulfide has been identified in various food systems and model reactions, confirming its role as a significant degradation product. ebi.ac.ukscielo.bracs.orgresearchgate.net

Table 1: Oxidation of this compound (MFT) to bis(2-methyl-3-furyl) disulfide (MFTrMFT) in Diethyl Ether at 6°C

Storage Time (days) MFT Remaining (%) MFTrMFT Formed (%)
1 80 20
10 <50 >50

Data sourced from Hofmann et al. (1996) acs.org

Radical reactions significantly contribute to the degradation of this compound. nih.govresearchgate.net In systems where reactive oxygen species (ROS) are present, such as in coffee, MFT can be readily oxidized. researchgate.net The Fenton reaction, involving hydrogen peroxide and ferrous ions (Fe(II)), generates highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals can abstract a hydrogen atom from the thiol group of MFT, forming a thiyl radical. researchgate.netacs.org This thiyl radical is stabilized by electron delocalization and can then couple with another thiyl radical to form the corresponding disulfide. researchgate.netacs.org The presence of components that promote Fenton-type reactions in food matrices can, therefore, accelerate the degradation of MFT. researchgate.netresearchgate.net

Oligomerization and Polymerization Processes

Beyond simple oxidation, this compound can undergo more complex reactions leading to the formation of oligomers and polymers, which contributes significantly to its instability. nih.gov

Research suggests that the instability of MFT is largely due to its propensity for oligomerization and polymerization rather than just the formation of disulfides. nih.gov This self-reaction is proposed to occur under acidic conditions where the furan (B31954) ring of MFT is protonated, particularly at the 2-position. researchgate.netnih.gov This protonation creates a reactive furan cation. researchgate.net This electrophilic species can then be attacked by a nucleophile, which can be the thiol group of another MFT molecule. researchgate.netnih.gov This process can continue, leading to the formation of thiol oligomers. researchgate.net

The key to the oligomerization of this compound is the formation of an electrophilic species from the MFT molecule itself. researchgate.netnih.gov Protonation at the 2-position of the furan ring makes the molecule susceptible to nucleophilic attack. researchgate.netnih.gov The thiol group of an unprotonated MFT molecule can then act as a nucleophile, attacking the electrophilic carbon of the protonated MFT. researchgate.netnih.gov This nucleophilic attack is a crucial step in the chain reaction that leads to the formation of larger oligomeric and polymeric structures, contributing to the rapid degradation of this important flavor compound. nih.gov

Reactions with Other Food Components

Interaction with Proteins and Amino Acids

The thiol group within this compound is a primary site of interaction with proteins and amino acids, particularly those containing sulfur.

Cysteine Residues: MFT's formation is closely linked to the amino acid cysteine, which serves as a precursor during the Maillard reaction with pentose (B10789219) sugars. animbiosci.orgnih.gov Conversely, MFT can also interact with proteins. Studies have shown that when heated with proteins like egg albumin, which contains cysteine residues, a significant disulfide interchange reaction can occur. acs.org This interaction leads to the reduction of disulfide bonds in the protein and the formation of the corresponding thiol from MFT, altering the protein's structure and the volatility of the flavor compound. acs.org

Thiocarbamate Formation: While direct evidence for thiocarbamate formation from MFT is not extensively detailed in the provided research, the reactivity of its thiol group suggests a potential for such reactions. In alkaline conditions, the nucleophilic amino groups of proteins could theoretically attack the thiol group, leading to the formation of thiocarbamates and consequently altering the flavor profile and release.

Interaction with Melanoidins and Carbonyl Compounds

The complex polymers and reactive compounds formed during food processing significantly impact the stability of this compound.

Melanoidins: Research has demonstrated a dramatic decrease in the concentration of MFT in the presence of melanoidins, which are brown nitrogenous polymers and copolymers formed during the Maillard reaction. acs.orgnih.govtum.de This reduction is attributed to the covalent binding of MFT to the melanoidin structure. acs.orgnih.gov The proposed mechanism involves Maillard-derived pyrazinium compounds that act as intermediates, trapping the volatile thiol and leading to a decrease in its characteristic aroma. acs.orgnih.govtum.de

Influence of Environmental Factors on Stability

The stability of this compound is highly susceptible to various environmental factors, which can significantly influence its degradation rate and persistence in food systems.

Thermal Stability Profiles

This compound is a heat-labile compound. researchgate.net Its concentration can decrease significantly during thermal processing and storage.

Degradation at Elevated Temperatures: Studies have shown that heating can lead to substantial degradation of MFT. nih.gov For instance, in an aqueous solution under accelerated storage conditions at 50°C, a 59% decrease in MFT was observed within 24 hours. researchgate.net At higher temperatures, such as 100°C, MFT can undergo radical-mediated polymerization, forming non-volatile sulfur polymers.

Temperature (°C)ObservationReference
5059% decrease in 24 hours in an aqueous solution. researchgate.net
100Undergoes radical-mediated polymerization.
121Sterilization at this temperature for 10-15 minutes can significantly decrease its concentration. nih.gov

Interactive Data Table: Thermal Stability of this compound

pH Effects on Degradation

The pH of the surrounding medium plays a crucial role in the stability and formation of this compound.

Influence on Formation and Stability: The effect of pH on MFT is complex and appears to be dependent on the specific system. In a cysteine-ribose Maillard reaction model, the generation of MFT was found to be more favorable at a lower pH, with the highest yields observed around pH 5. scialert.nettandfonline.com However, in a meat model system, the generation of MFT was minimal at pH 6.5, increased at pH 5.5, and then decreased as the pH lowered further. scialert.net Conversely, during heat processing, higher pH values, particularly in the range of 5.0 to 7.0, have been shown to significantly reduce the concentration of MFT. nih.gov Under acidic conditions, protonation at the 2-position of the furan ring is considered a critical step in its degradation. researchgate.net

pH RangeEffect on this compoundSystemReference
3-7Decreased formation with increasing pH in a heated ribose and cysteine model.Ribose/Cysteine Model tandfonline.com
5Greatest yields obtained in a glucose and cysteine system.Glucose/Cysteine System tandfonline.com
4.0-5.5Generation detected in a meat fiber system, with an increase at pH 5.5.Meat Fiber System scialert.net
6.5Minimum generation observed in a meat fiber system.Meat Fiber System scialert.net
5.0-7.0Significantly reduced concentration during heat processing.General (Heat Processing) nih.gov

Interactive Data Table: pH Effects on this compound

Light Exposure and Photolytic Breakdown

This compound is sensitive to light, which can induce its degradation.

Photolytic Instability: Exposure to light is a condition to be avoided to maintain the stability of MFT. aurochemicals.com This sensitivity is due to the potential for photolytic breakdown, where the absorption of light energy can lead to the cleavage of chemical bonds and the degradation of the compound. Safety data sheets for MFT often recommend storing it in a cool, dark place, protected from light. aurochemicals.comchemicalbook.com While detailed mechanisms of its photolytic breakdown are not extensively covered, the general instability of thiols in the presence of light and oxygen is a well-known phenomenon in organic chemistry.

Analytical Methodologies for 2 Methyl 3 Furanthiol

Extraction and Concentration Techniques

The initial and most critical step in the analysis of MFT is its isolation from the sample matrix. The choice of extraction technique is paramount to prevent the degradation of this unstable thiol and to concentrate it to detectable levels. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique widely used for the analysis of volatile compounds like MFT. mdpi.comnih.gov The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. mdpi.comoup.com Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis. gerstelus.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, and sample matrix properties. nih.gov For the analysis of reactive sulfur compounds like MFT, specific fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) are often employed. nih.govmdpi.com To enhance sensitivity for trace-level thiols, on-fiber derivatization can be utilized. For instance, a method has been developed where the SPME fiber is first exposed to a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), before headspace extraction. nih.gov This converts the volatile thiols into more stable and detectable derivatives. nih.govmdpi.com

HS-SPME has been successfully applied to the analysis of MFT in complex matrices like wine and Chinese Baijiu. nih.govnih.gov The technique can be fully automated, which improves reproducibility and sample throughput. nih.gov However, challenges remain, such as potential matrix effects and the narrow linear range for some thiols. nih.govmdpi.com

MatrixFiber TypeExtraction ConditionsKey FindingsReference
WinePDMS/DVB (65 µm)On-fiber derivatization with PFBBr; 55 °C for 10 minAutomated method developed, but good performance was achieved for other thiols, not MFT under these specific conditions. nih.govmdpi.com
Chinese BaijiuDVB/CAR/PDMS45 °C for 45 min after sample dilution and salt additionOptimized HS-SPME coupled with GC×GC-TOFMS for quantifying trace aroma compounds, including sulfur compounds. nih.gov
Orange JuiceNot specifiedHeadspace collected by SPMEQuantified MFT at 2 ng/L in fresh juice and 270 ng/L in stored juice. acs.org

Solid Phase Micro-extraction (SPME)

Solid Phase Micro-extraction (SPME) is a broader technique that encompasses HS-SPME. mdpi.com While HS-SPME samples the vapor phase, SPME can also involve direct immersion (DI-SPME) of the fiber into a liquid sample. mdpi.com The fundamental principle remains the same: the partitioning of analytes between the sample matrix and the fiber's stationary phase. mdpi.com SPME is valued for being a simple, rapid, and solvent-free sample preparation method. mdpi.comnih.gov

Various SPME formats have been developed to overcome the limitations of traditional fibers, such as fragility. In-tube SPME, for example, uses an open tubular fused-silica capillary with an inner coating as the extraction phase, offering greater mechanical stability. mdpi.com SPME has been widely applied in the analysis of volatile compounds in foods and beverages, including grapes and wine, often serving as the extraction step before GC-MS analysis. nih.govmdpi.com It is effective for trace analysis in complex matrices and can be easily automated. mdpi.com

Solvent-Assisted Flavor Evaporation (SAFE)

Solvent-Assisted Flavor Evaporation (SAFE) is a specialized distillation technique designed for the gentle isolation of volatile and semi-volatile aroma compounds from food and solvent extracts. mdpi.com The method operates under high vacuum, which allows for distillation at low temperatures (e.g., 35 °C), thereby minimizing the risk of thermal degradation and artifact formation, which is a major concern for labile compounds like MFT. researchgate.netmdpi.comimreblank.ch

In a typical SAFE procedure, a sample extract is introduced into the apparatus, and the volatiles are evaporated under vacuum, separated from the non-volatile matrix, and then condensed in cooled traps. mdpi.com A recent study on dry-rendered beef fat utilized SAFE with four different extraction solvents (dichloromethane, pentane, ethyl ether, and methanol) to characterize the volatile flavor profile. nih.govdntb.gov.uaresearchgate.net This research successfully identified MFT as a key aroma compound, demonstrating the effectiveness of SAFE for its extraction. nih.govdntb.gov.ua The choice of solvent was shown to significantly impact the profile of the extracted compounds. nih.govresearchgate.net

Other Distillation and Extraction Methods

Besides the aforementioned techniques, several other distillation and extraction methods have been employed for the isolation of 2-Methyl-3-furanthiol from various food products. researchgate.netresearchgate.net

Simultaneous Distillation-Extraction (SDE): SDE is a classic and commonly used technique that combines distillation and solvent extraction into a single step. mdpi.comoup.com While it can be effective for compounds with medium-to-high boiling points, the thermal stress during the process can potentially lead to the formation of artifacts or the degradation of thermally sensitive compounds like MFT. researchgate.netmdpi.com It has been used to isolate volatiles from meat flavorings, hen meat, and Nanjing marinated duck. imreblank.chresearchgate.netoup.com

High-Vacuum Distillation (HVD): To mitigate the thermal stress of other distillation methods, HVD is employed. researchgate.net This technique reduces the potential for artifact formation by operating at lower temperatures and has been used in the analysis of MFT in hen meat and dried whey proteins. researchgate.netncsu.edu

Vacuum Simultaneous Steam Distillation-Solvent Extraction (VSDE): This is a variation of SDE performed under vacuum to lower the distillation temperature. It was used to analyze flavor compounds, including MFT, in American lobster. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a fundamental solvent extraction method used to separate compounds based on their differential solubilities in two immiscible liquids. researchgate.net It has been applied to analyze sulfur compounds in Chinese Baijiu and tuna fish. researchgate.netresearchgate.netnih.gov

Dynamic Headspace (DHS): Also known as purge-and-trap, DHS is a non-equilibrium technique where an inert gas is passed through or over a sample, stripping the volatile compounds. gerstelus.commdpi.com These compounds are then concentrated on a sorbent trap, which is subsequently heated to desorb the analytes into a GC system. DHS is known for its high sensitivity and ability to achieve low detection limits. gerstelus.com It has been used to study MFT in meat products like Iberian ham. researchgate.net

Static Headspace (SHS): SHS is an equilibrium-based technique where a sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace. pfigueiredo.org A portion of this headspace gas is then directly injected into the GC. mdpi.com While simpler than DHS, it is generally less sensitive. pfigueiredo.org SHS has been used in the analysis of chicken flavoring. researchgate.net

MethodPrincipleApplication Example for MFTReference
SDESimultaneous distillation with solvent extractionHen meat, Nanjing duck, meat flavorings researchgate.netresearchgate.netoup.com
HVDDistillation under high vacuum to reduce temperatureHen meat, dried whey proteins researchgate.netresearchgate.netncsu.edu
VSDESDE performed under vacuumAmerican lobster researchgate.net
LLEPartitioning between two immiscible liquid phasesBeijing roast duck, tuna fish, Baijiu researchgate.netresearchgate.net
DHSInert gas purges volatiles onto a sorbent trapBeef flavoring, Iberian ham gerstelus.comresearchgate.net
SHSEquilibrium headspace gas is sampledChicken flavoring researchgate.netmdpi.com

Chromatographic Separation Techniques

Following extraction and concentration, the isolated volatile compounds are separated and identified using chromatographic methods, primarily gas chromatography.

Gas Chromatography (GC) Coupled Systems

Gas Chromatography (GC) is the cornerstone for the separation of volatile compounds like MFT. nih.gov The extract is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. Due to the complexity of food matrices and the trace levels of MFT, GC is almost always coupled with a detector for identification and quantification. acs.orgtandfonline.com

GC-Mass Spectrometry (GC-MS): This is the most common configuration. MS identifies compounds based on their unique mass spectrum (fragmentation pattern). researchgate.net The use of specific MS ionization techniques, such as negative chemical ionization (NCI), can significantly improve sensitivity for certain compounds, including derivatized thiols. nih.gov

GC-Olfactometry (GC-O): This technique combines GC separation with human sensory perception. The effluent from the GC column is split between a chemical detector (like MS or FID) and a sniffing port, allowing an analyst to identify the odor character of each separated compound as it elutes. imreblank.ch This is crucial for determining the sensory relevance of compounds like MFT, which has a very low odor threshold and a potent meaty aroma. nih.govtandfonline.com

GC with Sulfur-Specific Detectors: To selectively detect sulfur-containing compounds like MFT in complex chromatograms, sulfur-specific detectors are highly valuable. These include the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD). nih.govnih.gov These detectors provide high selectivity and sensitivity for sulfur compounds, helping to confirm their presence even when they co-elute with other non-sulfur compounds. nih.gov

Comprehensive Two-Dimensional GC (GC×GC): For extremely complex samples like Baijiu, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govresearchgate.net This technique couples two different GC columns in series, providing a much higher peak capacity and allowing for the separation of co-eluting compounds. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), it becomes a powerful tool for identifying trace compounds in intricate matrices. nih.govnih.govresearchgate.net

GC SystemPrincipleApplication for MFT AnalysisReference
GC-MSSeparation by GC, identification by mass spectrum.General identification and quantification in various foods (e.g., soy sauce, beef fat). nih.govtandfonline.com
GC-OGC separation combined with human sensory detection.Characterizing the meaty aroma contribution of MFT in meat flavorings and orange juice. imreblank.chnih.gov
GC-PFPD/SCDGC separation with a detector selective for sulfur compounds.Confirmed MFT as a thermal degradation product of thiamin; analysis of VSCs in Baijiu. nih.govnih.gov
GC×GC-TOFMSEnhanced separation using two columns, coupled with fast MS detection.Analysis of trace aroma compounds, including MFT, in complex matrices like Chinese Baijiu. nih.govresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), a high-resolution separation technique, has been successfully employed for the analysis of volatile thiols, including this compound. frontiersin.orgnih.govsielc.com UPLC systems, often coupled with mass spectrometry, offer rapid and efficient separation of complex mixtures, making them suitable for analyzing food and beverage samples. frontiersin.orgnih.govmdpi.commdpi.com

One strategy involves the derivatization of thiols to enhance their stability and detectability. mdpi.comnih.gov For instance, 4,4'-dithiodipyridine (DTDP) has been used as a derivatizing agent, reacting quickly with thiols to form derivatives that can be readily analyzed. frontiersin.orgnih.govmdpi.comnih.gov This approach, combined with UPLC-tandem mass spectrometry (UPLC-MS/MS), provides a robust method for both identification and quantification. frontiersin.orgnih.govmdpi.comnih.gov

In a study on Chinese liquor (Baijiu), a UPLC-MS/MS method demonstrated significantly lower limits of detection (LOD) and quantification (LOQ) for MFT compared to traditional gas chromatography (GC) methods. frontiersin.orgnih.gov The LOD for MFT was reported to be as low as 0.001 μg/L. frontiersin.orgnih.gov This enhanced sensitivity is crucial for detecting the trace amounts of MFT that contribute significantly to the aroma profile of beverages like Baijiu and wine. frontiersin.orgnih.govresearchgate.net

UPLC analysis is typically performed using a C18 column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov The column temperature is usually maintained around 40°C. mdpi.comnih.gov

Table 1: UPLC Method Parameters for Thiol Analysis

ParameterValue
Column ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 μm)
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.4 mL/min
Injection Volume 2 μL
Derivatizing Agent 4,4'-Dithiodipyridine (DTDP)

This table summarizes typical UPLC conditions used for the analysis of thiols, including this compound, after derivatization. mdpi.commdpi.comnih.gov

Spectrometric and Olfactometric Detection

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the identification and quantification of this compound, providing high sensitivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds like MFT. mdpi.comresearchgate.netnih.govtandfonline.comnih.govlu.se In GC-MS, the sample is first separated based on volatility and polarity in the GC column, and then the separated components are detected and identified by the mass spectrometer.

For the analysis of MFT, specific ions are often monitored in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. tandfonline.com Common ions used for the quantification of MFT include m/z 114, while other ions like m/z 45, 85, 86, and 113 are used for confirmation. tandfonline.com The use of a splitless injection mode is common to maximize the transfer of the analyte to the column. tandfonline.com

The combination of GC with olfactometry (GC-O) allows for the correlation of instrumental data with sensory perception, helping to identify key aroma compounds. tandfonline.comlu.se MFT, with its characteristic cooked meat-like aroma, has been identified in fermented soy sauce and other food products using this technique. tandfonline.comlu.se

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of compounds in complex matrices like coffee. scirea.orgub.eduub.edu This technique can differentiate between compounds with the same nominal mass but different elemental compositions.

In the analysis of coffee, a two-dimensional GC coupled with a time-of-flight mass spectrometer (GCxGC-TOF-MS) has been used to confirm the presence of 2,5-dimethyl-3-furanthiol, a related compound, by matching retention times on two different columns and obtaining accurate mass measurements of the precursor and fragment ions. scirea.org Similarly, UPLC coupled with HRMS has been applied to screen for reaction products of MFT in coffee beverages. nih.gov The use of HRMS, particularly with Orbitrap technology, offers excellent selectivity and sensitivity for thiol analysis. oskar-bordeaux.fr

Negative Chemical Ionization (NCI) is a soft ionization technique that offers high sensitivity and selectivity for electrophilic compounds. nih.govunimi.itresearchgate.netacs.orggcms.cz For the analysis of thiols like MFT, derivatization with an electrophilic reagent, such as pentafluorobenzyl bromide (PFBBr), is often employed. nih.govunimi.itresearchgate.netacs.org This derivatization enhances the electron-capturing ability of the analyte, leading to a strong signal in NCI-MS.

An automated headspace solid-phase microextraction (HS-SPME) method coupled with GC-NCI-MS has been developed for the analysis of MFT and other thiols in wine. nih.gov This method allows for the determination of these compounds at nanogram per liter levels. nih.gov While NCI-MS offers excellent sensitivity, it may not be suitable for all thiols, and inconsistent results have been reported for MFT in some studies. researchgate.net

Table 2: Comparison of MS Ionization Techniques for MFT Analysis

TechniquePrincipleAdvantages for MFT Analysis
GC-MS (EI) Electron Impact ionization causes extensive fragmentation.Provides characteristic fragmentation patterns for identification.
HRMS Provides highly accurate mass measurements.Unambiguous identification in complex matrices, avoids isobaric interferences. ub.edu
NCI-MS Soft ionization with high sensitivity for electrophilic compounds.High sensitivity for derivatized thiols, allowing for trace-level detection. nih.govgcms.cz
UPLC-MS/MS Tandem mass spectrometry provides structural information and high selectivity.High sensitivity and selectivity, suitable for quantification in complex samples. frontiersin.orgnih.gov

This table provides a comparative overview of different mass spectrometric ionization techniques used in the analysis of this compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis, providing enhanced selectivity and sensitivity. frontiersin.orgnih.govmdpi.comnih.gov UPLC-MS/MS is a particularly effective combination for the analysis of MFT in complex samples like Baijiu and wine. frontiersin.orgnih.govmdpi.comnih.gov

In a typical UPLC-MS/MS method, the precursor ion of the derivatized MFT is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. frontiersin.orgnih.gov This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of quantification. researchgate.net

For instance, the DTDP derivative of MFT can be monitored by selecting its precursor ion and a specific fragment ion (m/z 143.5), which is characteristic of the DTDP moiety. frontiersin.orgnih.govfrontiersin.org This method has been validated for the quantification of several thiols, with good linearity and reproducibility. mdpi.comnih.gov The limits of quantification achieved with UPLC-MS/MS are often well below the odor thresholds of the target compounds, making it an ideal technique for aroma research. frontiersin.org

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a pivotal technique for the analysis of volatile compounds, including this compound (MFT). This method combines the separation power of gas chromatography with the sensitivity of the human nose as a detector, allowing for the identification of odor-active compounds in complex mixtures. nih.gov

In the context of this compound, GC-O has been instrumental in its identification as a potent off-flavor in thermally degraded citrus juices. nih.gov Studies have shown that both MFT and its dimer, bis(2-methyl-3-furyl) disulfide, can be detected by GC-O after only a few days of storage, contributing significantly to the total aroma activity. nih.gov Notably, these compounds were perceived by olfactometry even before they could be detected by sulfur-specific detectors like the Pulsed-Flame Photometer Detector (PFPD), highlighting the high sensitivity of the human olfactory system. nih.govacs.org

The application of GC-O extends to various food products. For instance, it has been used to identify MFT as a key odorant in fermented soy sauce, contributing to its cooked meat-like aroma. tandfonline.com Similarly, in coffee, GC-O has helped in characterizing the aroma profile, where MFT plays a significant role. charite.de The technique is also valuable in studying the thermal degradation of thiamin, a precursor to MFT, in model orange juice solutions. nih.govacs.org

Different GC-O techniques, such as Nasal Impact Frequency (NIF) and Surface of NIF (SNIF), have been employed to quantify the levels of MFT in the headspace of fresh, pasteurized, and stored orange juices. acs.org These methods have revealed a significant increase in MFT concentration in stored juice compared to fresh and pasteurized samples. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation of organic molecules, including this compound.

1D and 2D NMR for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to determine the precise chemical structure of compounds. nih.gov For derivatives of this compound, specific signals in the NMR spectrum are characteristic of the MFT moiety. nih.gov

A key feature in the 1H NMR spectrum is the methyl group attached to the furan (B31954) ring, which appears as a singlet. nih.gov The furan ring itself displays two adjacent aromatic protons with a characteristic coupling constant, which can be confirmed using H,H-correlation spectroscopy (COSY). nih.gov The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atom. nih.gov

In the 13C NMR spectrum, the carbon atoms of the MFT structure exhibit distinct chemical shifts. nih.gov These assignments can be verified through heteronuclear single-quantum coherence (HSQC) and heteronuclear multiple-bond correlation (HMBC) experiments, which provide information about one-bond and multiple-bond carbon-proton correlations, respectively. nih.gov These advanced NMR techniques are crucial for unambiguously confirming the structure of MFT and its derivatives formed in complex chemical reactions. nih.govresearchgate.net

Sulfur-Specific Detection (e.g., Pulsed-Flame Photometer Detector (PFPD))

Due to the sulfur atom in its structure, this compound can be selectively detected using sulfur-specific detectors in gas chromatography. The Pulsed-Flame Photometer Detector (PFPD) is a notable example of such a detector. mdpi.com

The PFPD offers superior sensitivity and selectivity for sulfur-containing compounds compared to conventional flame photometric detectors (FPDs). ysi.com It provides a linear and equimolar response to sulfur, which simplifies calibration and allows for the measurement of individual sulfur species from low parts-per-billion (ppb) to parts-per-million (ppm) levels. ysi.com A key advantage of the PFPD is its ability to provide simultaneous sulfur and hydrocarbon chromatograms from a single detector. ysi.com

In the analysis of MFT, the PFPD is often used in conjunction with GC-O and mass spectrometry (MS). nih.govacs.org While GC-O can detect the odor of MFT at very low concentrations, the PFPD provides quantitative data and confirmation of the presence of sulfur. nih.govacs.org Research on the thermal degradation of thiamin in model orange juice has demonstrated that MFT can be detected olfactometrically before it is quantifiable by PFPD, indicating the extremely low odor threshold of this compound. nih.govacs.org The self-cleaning design of the PFPD helps to prevent the "coking" effect often seen with other sulfur-selective detectors, leading to better long-term stability and reduced maintenance. ysi.com

Quantification Approaches

Accurate quantification of this compound is crucial for understanding its impact on the aroma of various products. Due to its high reactivity and low concentration, specific and sensitive methods are required.

Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the precise quantification of volatile aroma compounds like this compound. oup.comub.edu This method overcomes issues such as analyte loss during sample preparation and extraction, as well as adsorption during gas chromatography. oup.com

The principle of SIDA involves adding a known amount of a stable isotopically labeled version of the analyte (e.g., deuterated MFT) as an internal standard to the sample. oup.comdss.go.th Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly throughout the analytical procedure. ub.edu

Quantification is achieved by measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry. oup.com By recording the mass chromatograms of specific ions for both the unlabeled and labeled MFT, their respective concentrations can be accurately determined. oup.com SIDA has been successfully applied to quantify MFT in various food matrices, including cooked beef, coffee, and baijiu. mdpi.comoup.comimreblank.ch

Derivatization Strategies for Enhanced Sensitivity (e.g., PFBBr, DTDP, p-HMB)

To enhance the sensitivity and stability of this compound analysis, particularly at trace levels, derivatization strategies are often employed. These methods involve chemically modifying the thiol group to create a derivative that is more amenable to chromatographic analysis and detection. mdpi.commdpi.com

Pentafluorobenzyl bromide (PFBBr) is a widely used derivatizing agent for thiols. mdpi.comfrontiersin.org The reaction with PFBBr introduces a pentafluorobenzyl group, which enhances the volatility and electron-capturing properties of the MFT molecule, making it highly suitable for gas chromatography with negative chemical ionization mass spectrometry (GC-NCI-MS). mdpi.com This approach has been automated using headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization. mdpi.com

4,4′-dithiodipyridine (DTDP) is another effective derivatizing agent for thiols. frontiersin.orgnih.gov The reaction of MFT with DTDP forms a stable derivative that can be analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). frontiersin.org This method has been successfully used for the analysis of thiols in beverages like wine and baijiu. frontiersin.orgnih.gov

p-Hydroxymercuribenzoate (p-HMB) is a classic reagent used for the selective extraction and derivatization of thiols. frontiersin.orgnih.gov While effective, this method can be laborious due to the need for pH adjustments and the use of hazardous materials. frontiersin.orgnih.gov

These derivatization strategies, often combined with sensitive detection techniques, allow for the quantification of this compound at the nanogram per liter (ng/L) level. mdpi.commdpi.com

Internal Standard Methodologies

In the quantitative analysis of this compound (2M3F), the use of an appropriate internal standard (IS) is crucial to correct for the loss of analyte during sample preparation and instrumental analysis. The ideal internal standard should mimic the chemical behavior of 2M3F as closely as possible.

Stable isotope-labeled analogs of the analyte are often the preferred choice for internal standards due to their similar physicochemical properties. For the analysis of 2M3F, deuterated standards such as [2H3]-2-methyl-3-furanthiol have been utilized. dss.go.th These isotopically labeled standards have nearly identical extraction efficiencies and chromatographic retention times to the native compound, and their distinct mass-to-charge ratio (m/z) in mass spectrometry allows for accurate differentiation and quantification. dss.go.th

In instances where isotopically labeled standards are not available or are prohibitively expensive, other structurally related compounds have been employed as internal standards. mdpi.com One such compound is 4-methoxy-2-methyl-2-mercaptobutane, which has been used in the quantification of 2M3F in wine samples. researchgate.nettandfonline.com Other non-isotopic internal standards reported in the literature for the analysis of volatile thiols, including 2M3F, include 6-sulfanylhexan-1-ol and 4-methoxy-α-toluenethiol. researchgate.netub.edu For some analytical methods, compounds like 5-methylfurfural (B50972) have also been used as an internal standard. dss.go.th To enhance the accuracy of quantification across a range of different types of aroma compounds present in a sample, some methodologies advocate for the use of multiple internal standards. mdpi.com

The selection of the internal standard is a critical step in method development, and its consistent addition to both calibration standards and unknown samples is essential for achieving reliable and reproducible quantitative results.

Method Validation and Performance Characteristics (e.g., sensitivity, precision, limits of detection and quantification)

The validation of analytical methods is essential to ensure that they are suitable for their intended purpose. For this compound (2M3F), method validation typically assesses several key performance characteristics, including sensitivity, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov

Sensitivity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

The sensitivity of a method for 2M3F is a measure of its ability to discriminate between small differences in analyte concentration. This is often reflected in the LOD, which is the lowest concentration of the analyte that can be reliably detected, and the LOQ, which is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov The determination of LOD and LOQ is commonly based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for the LOD and an S/N of 10 for the LOQ. nih.govoskar-bordeaux.fr

Analytical techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have demonstrated high sensitivity for the analysis of 2M3F. For instance, one UPLC-MS/MS method reported an LOD of 0.001 μg/L and an LOQ of 0.003 μg/L for 2M3F. nih.gov This level of sensitivity is significantly greater than that achieved by some gas chromatography-based methods. For example, the LOD for 2M3F using UPLC-MS/MS was found to be 170 times lower than that of a headspace solid-phase microextraction-gas chromatography-pulsed flame photometric detection (HS-SPME-GC-PFPD) method, which had an LOD of 0.17 μg/L. nih.govfrontiersin.org

The following table summarizes the performance characteristics of a UPLC-MS/MS method for the analysis of 2M3F and other thiols.

CompoundLinear Range (μg/L)LOD (μg/L)LOQ (μg/L)
This compound 0.003 - 0.8190.9911 - 0.99780.0010.003
Other ThiolsVaries0.9911 - 0.99780.001 - 0.0120.003 - 0.037
Data sourced from a study on volatile thiols in Chinese liquor. nih.gov

Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is often expressed as the coefficient of variation (CV) or relative standard deviation (RSD). For example, a method for the quantification of 2-furanmethanethiol, a related compound, reported a CV of 7.1%. researchgate.net While some methods have demonstrated good precision for other thiols, achieving high precision for 2M3F has been challenging in some cases, with RSD values between 10% and 20% being reported for concentrations below 0.1 ng/L in wine. nih.gov

Accuracy, which is the closeness of the measurement to the true value, is often assessed through recovery experiments. In these experiments, a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the added analyte that is measured by the method is calculated. Recovery rates between 86.8% and 106.2% have been reported for the analysis of a related thiol, 2-furanmethanethiol, at various spiked concentrations. researchgate.net

Linearity

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (R²). For the analysis of 2M3F, excellent linearity has been demonstrated, with R² values typically in the range of 0.9911 to 0.9978. nih.gov

The table below presents a summary of method validation data from a study on the quantification of 2-furanmethanethiol, providing an example of typical performance characteristics for related thiol analysis.

Performance CharacteristicFinding
Limit of Quantification (LOQ)3.0 μg/L
Coefficient of Variation (CV)7.1%
Average Recovery Rates86.8–106.2%
Data for 2-furanmethanethiol analysis in a coffee model system. researchgate.net

Flavor Chemistry and Sensory Impact of 2 Methyl 3 Furanthiol

Sensory Characterization and Aroma Profile

The distinct aroma of 2-Methyl-3-furanthiol is a key reason for its importance in flavor chemistry. Its sensory profile is primarily defined by descriptors that evoke cooked and savory foods, making it a significant contributor to the palatability of many culinary preparations.

The following table summarizes the common sensory descriptors associated with this compound across different food matrices.

Food MatrixAssociated Flavor Descriptors
GeneralMeaty, Savory, Roasted, Sweet Beef Broth
Cooked BeefBoiled Beef, Meaty
Cooked ChickenMeaty, Cooked Chicken
Fermented Soy SauceCooked Meat-like
Chinese BaijiuRoasted, Meaty (low concentration); Pickle-like (high concentration)

Several studies have quantified the odor threshold of this compound in different media. For instance, in a model dilute alcohol solution, its odor threshold has been reported to be as low as 4 nanograms per liter (ng/L). Another study cites an even lower threshold of 0.00003 micrograms per kilogram (µg/kg). Its odor threshold in air is reported to be 0.0025 ng/L. This extremely low threshold underscores its importance as a key aroma compound in many foods.

The table below presents reported odor threshold values for this compound.

MediumOdor Threshold
Dilute Alcohol Solution4 ng/L
Not Specified0.00003 µg/kg
Water0.007 µg/kg
Air0.0025 ng/L

Contribution to Specific Food Matrices

The formation and impact of this compound are highly dependent on the specific food matrix and the processing conditions it undergoes. It is a well-established flavor contributor in cooked meats, various fermented products, and other thermally processed foods.

In cooked meats, this compound is a key component of the characteristic savory aroma generated during heating. It is recognized as a character impact compound in cooked beef and is considered the most important flavor compound contributing to the meaty flavor of chicken broth. The compound imparts a strong "boiled beef" character. In chicken, it provides a significant proportion of the meaty character of the cooked meat. The formation of this compound in meat is often a result of the Maillard reaction between precursors like pentose (B10789219) sugars and sulfur-containing compounds such as cysteine, or from the thermal degradation of thiamine (B1217682). While less specifically documented for pork in the provided context, the reaction of cysteine and sugar is noted to lead to characteristic meat flavors for both chicken and pork. There is no specific information available regarding its contribution to the flavor of cooked squid.

Fermentation processes can also lead to the formation of this compound, significantly influencing the final aroma of the product. In fermented soy sauce, this compound is a key aroma component, contributing a distinct cooked meat-like aroma. Its concentration in fermented soy sauce is found to be considerably greater than its perception threshold and increases with heating. Studies have shown that the addition of as little as 0.2 µg/L of this compound to soy sauce significantly enhances its cooked meat-like aroma. The fermentation by microorganisms is believed to facilitate its generation.

In the realm of alcoholic beverages, this compound has been identified as a characteristic aroma compound in certain types of Chinese Baijiu, a traditional distilled liquor. Specifically, it is found in soy sauce aroma-type Baijiu, where it contributes to the roasted and meaty flavor profile. Research suggests that this compound, along with 2-furfurylthiol, can serve as flavor markers to differentiate between light, strong, and soy sauce aroma types of Baijiu.

Thermal processing, such as canning and roasting, can generate this compound, impacting the flavor of various foods. It was first identified in heated canned tuna fish, where it is a key odorant. The compound is also found in coffee, contributing to its complex aroma profile. The formation in these products is often attributed to the Maillard reaction and the degradation of sulfur-containing precursors during heating.

Other Food Applications (e.g., Truffles, Citrus Juices - off-flavors)

While renowned for its meaty and savory notes, this compound (MFT) also plays a significant role in the flavor profiles of other foods, sometimes as an unwelcome component.

Citrus Juices (Off-Flavors): In citrus juices, particularly orange juice, this compound is identified as a potent off-flavor compound that develops during storage nih.govacs.orgacs.orgnih.gov. Its presence is associated with the degradation of desirable fresh notes and the emergence of stale, unpleasant aromas. Research has shown a dramatic increase in the concentration of MFT in orange juice after prolonged storage at elevated temperatures. For instance, in one study, the concentration of this compound in Shamuti orange juice increased from 2 ng/L in fresh and pasteurized samples to 270 ng/L after being stored for 21 days at 35°C nih.govacs.orgacs.org. This significant rise contributes to a noticeable decline in juice quality, and the compound is considered an off-flavor in this context nih.gov.

Truffles: The characteristic and prized aroma of truffles is composed of a complex mixture of volatile organic compounds. While many of these are sulfur-containing compounds like dimethyl sulfide (B99878) and dimethyl disulfide, the specific contribution of this compound is less definitively characterized in widely available literature nih.gov. The unique aroma of different truffle species is attributed to very specific combinations and concentrations of volatile compounds nih.gov.

Quantitative Sensory Analysis

To understand the true impact of an aroma compound like this compound, its concentration alone is insufficient. Quantitative sensory analysis techniques are employed to measure its perceptual significance.

This compound consistently demonstrates high OAVs in various foodstuffs, confirming its importance as a key odorant. In different types of Chinese Baijiu, its OAVs vary significantly, highlighting its role in the distinct aroma profiles of these spirits. For example, OAVs for MFT were found to be in the range of 34–121 in Light and Strong aroma-type Baijiu, while reaching 256–263 in Soy Sauce aroma-type Baijiu nih.govacs.orgacs.org. These high values indicate a significant contribution to the aroma in all tested varieties nih.govnih.govfrontiersin.org.

Table 1: Odor Activity Values (OAVs) of this compound in Chinese Baijiu

Baijiu TypeOAV RangeReference
Light Aroma-type (LTB)34-121 nih.govacs.org
Strong Aroma-type (STB)34-121 nih.govacs.org
Soy Sauce Aroma-type (SSB)256-263 nih.govacs.org

Flavor Dilution (FD) factor analysis is a gas chromatography-olfactometry (GC-O) technique used to estimate the sensory potency of odorants in a food's volatile extract. The extract is sequentially diluted, and each dilution is analyzed by a sensory assessor who sniffs the effluent from the gas chromatograph. The FD factor is the highest dilution at which an aroma compound can still be detected oup.com. This method helps to rank the odorants based on their relative impact.

Studies utilizing Aroma Extract Dilution Analysis (AEDA), a common FD method, have identified this compound as a high-impact odorant in many foods. In an analysis of boiled beef, MFT was found to have one of the highest FD factors, indicating it is a primary contributor to the characteristic meaty aroma oup.com. Similarly, in various types of Chinese Baijiu, the FD factors for this compound were found to range from 81 to as high as 6561, underscoring its powerful contribution to the liquor's complex flavor profile nih.govacs.orgacs.org.

Trained human sensory panels are indispensable tools for characterizing the specific sensory attributes of a compound and its effect on a food product. Various methodologies are employed to obtain objective and reproducible data. For instance, aroma-similarity experiments have been used to confirm the role of this compound in the off-flavor of stored orange juice. In these tests, panelists compare the aroma of the stored juice with a model solution containing MFT at the same concentration, helping to validate its contribution to the undesirable flavor nih.govacs.orgacs.org.

Another technique, the nasal impact frequency (NIF) GC-Olfactometry procedure, has been used to quantify the content of this compound in the headspace of orange juice samples nih.govacs.org. This method involves a panel of assessors sniffing the GC effluent and indicating when they detect an odor, with the frequency of detection correlating to the sensory impact. In the context of fermented soy sauce, sensory analysis by a trained panel demonstrated that the addition of just 0.2 µg/L of MFT significantly enhanced the cooked meat-like aroma of the sauce nih.gov.

Role as a Flavor Marker in Food Authentication and Differentiation (e.g., Chinese Baijiu types)

Due to its potent aroma and variable concentration depending on production methods, this compound can serve as a chemical marker for food authentication and differentiation. A prominent example is its use in distinguishing between different aroma types of Chinese Baijiu.

Research has shown that the concentration of this compound, along with 2-furfurylthiol, differs significantly among the major types of Baijiu nih.govacs.orgacs.org. Quantitative analysis revealed that Soy Sauce aroma-type Baijiu (SSB) contains significantly higher levels of MFT compared to Strong aroma-type (STB) and Light aroma-type (LTB) Baijiu nih.govacs.org. By using statistical methods like partial least squares discriminant analysis (PLS-DA) and hierarchical cluster analysis, researchers have successfully used the concentrations of these two thiols to differentiate and classify the three types of liquor. This work suggests that this compound can be regarded as a key flavor marker for Soy Sauce aroma-type Baijiu nih.govacs.orgacs.org.

Synergy with Other Aroma Compounds (e.g., saltiness enhancement, interactions with 2-furfurylthiol)

Saltiness Enhancement: Research into salt-reduction strategies has identified certain aroma compounds that can enhance the perception of saltiness. This compound is one such compound. Studies on aroma-active compounds from yeast extracts showed that MFT, along with other compounds like 2-methylpyrazine (B48319) and furfuryl mercaptan, could significantly enhance the saltiness perception of a salt solution nih.govsigmaaldrich.com. This cross-modal interaction between odor and taste is a key area of interest for developing lower-sodium food products that maintain their savory appeal nih.gov.

Interactions with 2-furfurylthiol: In Chinese Baijiu, the interplay between this compound (meaty aroma) and 2-furfurylthiol (coffee, roasted aroma) is crucial to the final flavor profile nih.govacs.org. Their relative concentrations and high odor activity values in different Baijiu types suggest that their combined effect is essential for the characteristic aromas of each liquor style nih.govacs.org. It is also desirable to use this compound in conjunction with other similar sulfur chemicals to achieve a more subtle and balanced flavor effect in various applications perfumerflavorist.com.

Biotransformation and Metabolic Studies of 2 Methyl 3 Furanthiol

In Vivo Metabolism Studies (e.g., Rat Liver Models)

In vivo studies using rat liver models have been instrumental in understanding the metabolic pathways of 2-methyl-3-furanthiol. The metabolism of MFT in the rat liver has been a subject of discussion in the scientific literature, highlighting its biotransformation into various metabolites researchgate.net. Studies on the related compound, 2-methylfuran (B129897) (2-MF), have shown that after administration to rats, the highest concentration of the compound and its metabolites is found in the liver, followed by the kidneys and lungs nih.gov. The covalent binding of 2-MF-derived radioactivity to liver proteins and DNA suggests the formation of reactive intermediates during its metabolism nih.govnih.gov. Pretreatment of rats with phenobarbital (B1680315), an inducer of cytochrome P-450 enzymes, significantly increased the covalent binding and hepatotoxicity of 2-MF, while inhibitors of these enzymes reduced binding and toxicity nih.gov. These findings with a structurally similar compound underscore the liver's significant role in the biotransformation of furan (B31954) derivatives.

Formation of Metabolites

The metabolism of this compound in rat liver primarily involves S-methylation to form methyl sulfide (B99878) derivatives, which can then undergo further oxidation.

The primary metabolite of this compound is its S-methylated derivative, 2-methyl-3-(methylthio)furan (B1580562). Studies have indicated that furanthiols can be metabolized in the rat liver to their corresponding thiofuran methyl sulfide derivatives researchgate.net. This biotransformation is a key step in the metabolic pathway of MFT. While not a mammalian study, the formation of 2-methyl-3-(methylthio)furan as a metabolite has also been observed in Saccharomyces cerevisiae hmdb.ca.

Following the formation of the methyl sulfide derivative, further metabolism occurs through S-oxidation to yield the corresponding sulfoxide (B87167). It has been reported that thiofuran methyl sulfide derivatives can be subsequently S-oxidized to form thiofuran methyl sulfoxides in the rat liver researchgate.net. This two-step process of methylation followed by oxidation represents a significant pathway in the biotransformation of this compound.

Below is a table summarizing the key metabolites formed during the biotransformation of this compound.

Precursor CompoundMetaboliteMetabolic Reaction
This compound2-Methyl-3-(methylthio)furanS-Methylation
2-Methyl-3-(methylthio)furan2-Methyl-3-(methylthio)furan sulfoxideS-Oxidation

Enzymatic Mechanisms in Biotransformation

The biotransformation of this compound is catalyzed by specific enzyme systems, primarily involving thiol methyltransferase for the initial methylation and cytochrome P450 enzymes for the subsequent oxidation.

The S-methylation of this compound is catalyzed by the enzyme thiol methyltransferase. Research suggests that furanthiols are substrates for rat hepatic microsomal thiol methyltransferase researchgate.net. This enzyme facilitates the transfer of a methyl group from a donor molecule, such as S-adenosyl-L-methionine, to the sulfur atom of the thiol group in this compound, leading to the formation of 2-methyl-3-(methylthio)furan.

Cytochrome P450 (CYP450) enzymes are crucial in the second phase of this compound metabolism. The S-oxidation of the intermediate metabolite, 2-methyl-3-(methylthio)furan, to its sulfoxide derivative is indicative of CYP450 involvement researchgate.net. Studies on the related compound 2-methylfuran have demonstrated that its metabolism is mediated by cytochrome P-450 enzymes in rat liver microsomes nih.gov. Specifically, the metabolism of 2-methylfuran was inducible by phenobarbital and inhibited by CYP450 inhibitors, pointing to the role of this enzyme superfamily nih.gov. The harmful effects of many furan-containing compounds are a result of cytochrome P450-catalyzed oxidation of the furan ring, which leads to the formation of reactive metabolites that can bind to cellular macromolecules nih.gov.

The following table outlines the key enzymes and their roles in the biotransformation of this compound.

Metabolic StepEnzymeFunction
S-MethylationThiol MethyltransferaseCatalyzes the transfer of a methyl group to the thiol moiety of this compound.
S-OxidationCytochrome P450Catalyzes the oxidation of the methylthio group of 2-Methyl-3-(methylthio)furan to a sulfoxide.

Oxidative Pathways (e.g., sulfenic, sulfinic, sulfonic acids)

The oxidative biotransformation of this compound can occur at two primary locations on the molecule: the thiol group and the furan ring. These pathways are critical in the degradation and metabolic fate of the compound.

Oxidation of the Thiol Group: The sulfur atom of the thiol group is susceptible to oxidation. This process can occur through enzymatic or non-enzymatic means, often involving reactive oxygen species (ROS). The oxidation is a stepwise process that can lead to several intermediates with varying stability and reactivity.

Disulfide Formation: The most common and initial oxidative pathway for thiols like MFT is the formation of a disulfide, bis(2-methyl-3-furyl) disulfide. This reaction involves the coupling of two thiol molecules and is a key aspect of MFT's instability nih.gov. This dimerization can be initiated by radical reactions nih.gov.

Formation of Sulfenic, Sulfinic, and Sulfonic Acids: Further oxidation of the thiol group can lead to the formation of sulfur oxyacids. While this pathway is a well-established general mechanism for thiol metabolism in biological systems, specific studies detailing these intermediates for this compound are limited.

Sulfenic Acid (-SOH): The first step is the oxidation of the thiol to a sulfenic acid. These are generally highly reactive and unstable intermediates.

Sulfinic Acid (-SO₂H): Subsequent oxidation of the sulfenic acid yields a more stable sulfinic acid.

Sulfonic Acid (-SO₃H): The final and most stable oxidation state is the sulfonic acid. This three-step oxidation represents a complete detoxification pathway for many thiols.

Oxidation of the Furan Ring: A significant metabolic pathway for many furan-containing compounds involves the enzymatic oxidation of the furan ring itself, primarily mediated by cytochrome P450 (P450) enzymes. This bioactivation process generates highly reactive electrophilic intermediates.

Formation of Reactive Enediones: For compounds like 2-methylfuran (structurally similar to MFT but lacking the thiol group), P450-catalyzed oxidation leads to the opening of the furan ring to form a reactive α,β-unsaturated carbonyl compound, specifically 4-oxo-2-pentenal. This cis-enedione metabolite is highly electrophilic and can react with cellular nucleophiles such as glutathione (B108866) (GSH), proteins, and DNA, which is a key mechanism of furan-induced toxicity. The biotransformation of MFT is expected to follow a similar pathway, where the furan ring is oxidized to a reactive intermediate.

The metabolism of MFT in the liver has been noted, and these oxidative pathways, particularly ring-opening via P450 enzymes and oxidation of the thiol group, are the primary mechanisms governing its biotransformation researchgate.net.

Kinetic and Yield Studies of Biotransformation

The efficiency of this compound (MFT) formation through biotransformation is highly dependent on the precursor compounds, the microbial strains involved (such as Saccharomyces cerevisiae), and the specific reaction conditions like pH, temperature, and aeration. Quantitative studies have focused on determining the molar yields of MFT from various precursor systems, providing insight into the kinetics and efficiency of these pathways.

Research indicates that the fermentation process carried out by microorganisms is crucial for facilitating the generation of MFT in food systems like soy sauce oup.comtandfonline.comnih.gov. The concentration of MFT can increase significantly with heating, as thermal reactions like the Maillard reaction work in concert with microbial action oup.comnih.gov. For instance, in fermented soy sauce, the concentration of MFT was observed to increase with the heating temperature oup.comnih.gov.

Studies on model systems have quantified the yield of MFT from different precursors. Pentoses (five-carbon sugars) have been shown to generate significantly higher amounts of MFT compared to hexoses (six-carbon sugars) when heated with cysteine acs.orgnih.govcapes.gov.br. The highest yields are often observed under specific pH and temperature conditions. For example, the reaction of ribose and cysteine in a phosphate (B84403) buffer at 145°C showed that the yield of MFT decreased as the pH increased from 3 to 7, while reactions involving glucose and cysteine showed the greatest yields at pH 5 tandfonline.com.

The tables below summarize key findings from kinetic and yield studies on the formation of MFT and related thiols.

Table 1: Molar Yield of this compound (MFT) from Different Precursor Systems

Data from model system reactions under specified conditions.

Precursor SystemConditionsMolar Yield (%)Reference
Hydroxyacetaldehyde + Mercapto-2-propanone6 min at 180°C (no water)1.4 acs.orgnih.gov
Ribose + Cysteine20 min at 145°C, pH 3-7Yield decreases with increasing pH tandfonline.com
Glucose + CysteineNot specifiedGreatest yield at pH 5 tandfonline.com

Table 2: Concentration of this compound (MFT) in Fermented Products

Illustrates the net yield from formation and degradation during food production.

ProductProcess StageConcentration (μg/kg or ng/L)Reference
Sauce-Aroma BaijiuFermented Grains (Round 1)1.70 μg/kg mdpi.com
Sauce-Aroma BaijiuFermented Grains (Round 7)12.74 μg/kg mdpi.com
Sauce-Aroma BaijiuAfter Distillation6.35 μg/kg mdpi.com
Various Wines (e.g., Bordeaux, Burgundy)Final ProductUp to 100 ng/L nih.gov

These studies highlight that while biotransformation can produce significant quantities of MFT, the final yield is a complex interplay of precursor availability, microbial activity, and processing conditions. For related thiols, such as 2-furfurylthiol, biotransformation of its cysteine-aldehyde conjugate by baker's yeast has been shown to achieve yields as high as 37% under optimal anaerobic conditions at pH 8.0 researchgate.netnih.gov. This demonstrates the high potential of yeast-mediated bioconversions for producing aroma-active thiols.

Biological Activities of 2 Methyl 3 Furanthiol

Antioxidant Properties

2-Methyl-3-furanthiol has demonstrated notable antioxidant activities in various systems. Its chemical structure, featuring a thiol (-SH) group, is a key contributor to its ability to scavenge free radicals and inhibit oxidative processes.

Similar to its behavior in aqueous systems, this compound also demonstrates good antioxidant properties in organic or lipophilic environments researchgate.nettandfonline.com. This is significant as many biological processes where oxidative stress occurs, such as within cell membranes, are lipid-based. The ability of MFT to function as an antioxidant in organic systems suggests it may play a role in protecting lipid-soluble components from oxidation.

A crucial aspect of the antioxidant activity of this compound is its ability to protect against lipid peroxidation researchgate.nettandfonline.com. Lipid peroxidation is a chain reaction that leads to the degradation of lipids in cell membranes and the production of harmful byproducts. The presence of MFT can interrupt these chain reactions, thereby preserving the integrity of lipids. Studies on model systems have indicated that MFT contributes to the inhibition of lipid oxidation researchgate.net. For example, the formation of MFT during the Maillard reaction in the presence of polyunsaturated fatty acids has been studied, highlighting its role in the context of lipid-rich food systems nist.gov.

Antioxidant Property Observed Activity Relevant System
Radical ScavengingGoodAqueous and Organic Systems
Lipid Peroxidation InhibitionProtectiveModel Food Systems

Potential Anti-inflammatory Activities

The potential anti-inflammatory activities of this compound are not well-documented in scientific literature. While some furan (B31954) derivatives have been investigated for their anti-inflammatory effects, specific studies focusing on MFT are scarce. General research into sulfur-containing compounds suggests that some possess anti-inflammatory properties, but direct evidence for MFT is currently lacking.

Potential Antimicrobial Activities

The antimicrobial properties of this compound are an area that warrants further investigation. While some studies have explored the antimicrobial activity of sulfur-containing volatile compounds in general, and even derivatives such as 2-methyl-3-furyl disulfide, there is limited direct research on the antimicrobial spectrum and efficacy of MFT itself researchgate.net. One study did examine the antimicrobial activity of a wide range of 2-methyl-3-furyl sulfide (B99878) derivatives against various foodborne bacteria and fungi, though it did not specifically report on MFT researchgate.net.

Synthetic Approaches and Industrial Production of 2 Methyl 3 Furanthiol

Laboratory Synthesis Methodologies

In the laboratory setting, several pathways have been elucidated for the synthesis of 2-methyl-3-furanthiol, often drawing inspiration from its natural formation in food systems.

One of the effective laboratory methods for synthesizing this compound involves the reaction of hydroxyacetaldehyde with 1-mercapto-2-propanone. Model studies have demonstrated that this reaction can produce a significant yield of the target compound. For instance, reacting these precursors for 6 minutes at 180°C in the absence of water resulted in a 1.4 mol % yield of this compound acs.org. This approach mimics aspects of the Maillard reaction, a key process in the formation of flavor compounds during the cooking of food.

The thermal degradation of thiamin (Vitamin B1) is a well-established natural pathway for the formation of this compound and other important sulfur-containing aroma compounds in food. researchgate.net. This process has been studied in model systems to understand the reaction mechanisms and to replicate the synthesis in a laboratory environment. The degradation of thiamin can lead to the formation of key intermediates that subsequently react to form the furan (B31954) ring and incorporate the thiol group, resulting in this compound researchgate.net. While thiamin itself can be a precursor, studies have indicated it to be a less effective one compared to other starting materials in specific model systems acs.org.

The Maillard reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine is a primary route for the formation of this compound in cooked foods. researchgate.net. This reaction has been extensively studied in laboratory models to understand the complex network of reactions that lead to various aroma compounds. The interaction of ribose and cysteine under heated, aqueous conditions generates a cascade of intermediates, ultimately leading to the formation of the this compound structure. The yields of this compound are notably higher when pentoses are reacted with cysteine compared to hexoses acs.org.

Precursor CombinationReaction ConditionsYield of this compoundReference
Hydroxyacetaldehyde and 1-Mercapto-2-propanone180°C, 6 min, no water1.4 mol % acs.org
Ribose and CysteineHeated, aqueous solutionSignificant, higher than hexoses acs.org
ThiaminThermal degradationFormation observed researchgate.net

Industrial Scale Synthesis Processes

For commercial applications, the synthesis of this compound has been scaled up to industrial production levels, often employing multi-step chemical processes.

A patented industrial process for the synthesis of this compound starts with the raw material 2-methylfuran (B129897). This multi-step synthesis involves a sequence of chemical transformations to introduce the required functional groups onto the furan ring. The key steps in this process include:

Chlorination: The initial step involves the chlorination of 2-methylfuran. This is typically carried out at a low temperature, between 0 and 5°C, in a flow reactor with sodium carbonate chemicalbook.com.

Hydrolysis: The chlorinated intermediate then undergoes hydrolysis. This step is conducted on a large scale using water chemicalbook.com.

Thiol Group Introduction: The final step involves the introduction of the thiol group. This is achieved by reacting the intermediate with a sulfur source in the presence of sodium hydroxide (B78521) and acetic anhydride (B1165640) in a dichloromethane (B109758) solvent at a temperature of 20-30°C chemicalbook.com.

This multi-step approach allows for the controlled synthesis of this compound on a large scale, suitable for its use as a flavor ingredient in various food products.

StepReagentsTemperatureScaleReference
1. Chlorination2-Methylfuran, Chlorine, Sodium Carbonate0 - 5 °CLarge Scale chemicalbook.com
2. HydrolysisIntermediate, Water-Large Scale chemicalbook.com
3. ThiolationIntermediate, Sodium Hydroxide, Acetic Anhydride20 - 30 °CLarge Scale chemicalbook.com

While specific raw materials are central to industrial synthesis, the term "Bread Ketone" in the context of this compound production is not found in publicly available scientific literature or patents. It is possible that this is a proprietary or less common name for a known precursor. A related compound, 4-hydroxy-5-methyl-3(2H)-furanone, is a well-known flavor compound with a caramel-like odor and is sometimes referred to by trade names. However, a direct link to its use as a primary raw material for the industrial synthesis of this compound under the name "Bread Ketone" could not be established through the conducted research.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of this compound, particularly through the Maillard reaction, is highly sensitive to a variety of reaction parameters. The optimization of these conditions is paramount to maximizing both the yield and purity of the final product. Key factors that have been studied for their influence on the formation of this potent aroma compound include temperature, pH, water content, and the nature of the chemical precursors.

Research into model systems has provided significant insights into these dependencies. For instance, the choice of sugar precursor has a notable impact, with pentoses generally yielding higher amounts of this compound compared to hexoses when reacted with cysteine. acs.org In a specific model system, the highest reported yield of 1.4 mol% was achieved when hydroxyacetaldehyde and mercapto-2-propanone were reacted at a high temperature of 180°C for a short duration of 6 minutes, notably in the absence of water. acs.org This suggests that controlling water activity is a critical aspect of optimizing the synthesis.

The pH of the reaction medium also plays a crucial role. Studies on the reaction between ribose and cysteine have shown that the yield of this compound is pH-dependent. Specifically, the formation of this compound tends to decrease as the pH increases from 3 to 7. In reactions involving glucose and cysteine, the optimal pH for achieving the highest yields has been identified as pH 5.

Temperature is another critical parameter that must be carefully controlled. While higher temperatures can accelerate the Maillard reaction, they can also lead to the formation of undesirable by-products and degradation of the target compound. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the selectivity and stability of this compound.

ParameterConditionEffect on Yield/PurityReference
Precursor SugarsPentoses vs. HexosesPentoses generally produce higher yields of this compound. acs.org
Specific PrecursorsHydroxyacetaldehyde and mercapto-2-propanoneYielded 1.4 mol% at 180°C for 6 min in the absence of water. acs.org
pH (Ribose + Cysteine)Increasing from 3 to 7Yield of this compound decreases.
pH (Glucose + Cysteine)pH 5Optimal for achieving the highest yields.
Water ContentAbsence of waterCan lead to higher yields in specific model systems. acs.org

By-product Identification and Characterization in Synthesis (e.g., 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione)

A significant challenge in the industrial production of this compound is the formation of by-products, which can impact the final purity and aroma profile of the product. One notable by-product that has been identified and characterized is 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione . researchgate.net

The formation of this particular by-product is a multi-step process that occurs under industrial production conditions. It originates from the precursor 2-methyl-5-thioacetylfuran . This precursor is formed through the nucleophilic addition of thioacetic acid (AcSH) to the aldehyde group of 4-oxo-2-pentenal, an intermediate in the synthesis of this compound. researchgate.net

Subsequently, the hydrolysis of 2-methyl-5-thioacetylfuran under basic conditions leads to the formation of 5-methyl-2-furanthiol. This intermediate then undergoes an autothiylation reaction, which ultimately results in the formation of 4-(5-methyl-2-furylthio)-5-methyltetrahydrofuran-2-thione. researchgate.net The identification of this by-product and the elucidation of its formation pathway are crucial for developing strategies to minimize its presence in the final product, thereby improving the purity of this compound.

Comparison of Synthetic Yields and Efficiencies

Several synthetic routes to this compound have been developed, each with varying yields and efficiencies. The primary methods include the Maillard reaction, thermal degradation of thiamine (B1217682), and patented chemical syntheses.

The Maillard reaction , which involves the reaction of a reducing sugar with an amino acid, is a common method for producing flavor compounds. As mentioned previously, the yield of this compound from this route is highly dependent on the specific precursors and reaction conditions. In a model system using hydroxyacetaldehyde and mercapto-2-propanone, a yield of 1.4 mol% has been reported. acs.org While this may seem low, the potency of this compound as a flavor compound means that even small yields can be commercially significant.

The thermal degradation of thiamine (Vitamin B1) is another important pathway for the formation of this compound. Some studies suggest that this can be a more efficient route than the Maillard reaction between ribose and cysteine, although specific comparative yield data under industrial conditions is limited. researchgate.net

Patented chemical synthesis methods offer an alternative approach. For instance, one patented process describes the synthesis of 2-alkylfuran-3-thiols starting from precursors like 5-methyl-2-furoic acid. While a direct yield for this compound from this specific patent is not explicitly stated, related industrial chemical processes can achieve high efficiencies. For example, a patent for the preparation of a related compound, 2-methyl-3-methylthiofuran from this compound, reports a productive rate of up to 82%, indicating the potential for high yields in optimized industrial chemical syntheses. google.com

Synthetic ApproachPrecursorsReported Yield/EfficiencyReference
Maillard ReactionHydroxyacetaldehyde and mercapto-2-propanone1.4 mol% acs.org
Thermal DegradationThiamineConsidered potentially more efficient than some Maillard reactions, but specific comparative yields are not widely reported. researchgate.net
Patented Chemical Synthesise.g., 5-methyl-2-furoic acidHigh yields are achievable in industrial settings for related compounds (e.g., 82% for a subsequent reaction). google.comgoogle.com

Occurrence and Distribution of 2 Methyl 3 Furanthiol in Biological and Food Systems

Presence in Cooked Meat and Meat Products (e.g., Beef, Chicken, Pork)

2-Methyl-3-furanthiol (MFT) is a pivotal volatile compound responsible for the characteristic "meaty" aroma in a variety of cooked meats. It is recognized as a key odorant in cooked beef, contributing to its meaty-caramel notes. scielo.br While also present in cooked pork and chicken, the concentrations of MFT differ between species, influencing their unique flavor profiles. scielo.br

In chicken, MFT is considered one of the most vital chemical compounds for the development of its meaty flavor, particularly in chicken broth. nih.govtripod.com Its formation in chicken broth is primarily through the Maillard reaction, involving the interaction of ribose with sulfur-containing amino acids like cysteine or the peptide glutathione (B108866). nih.gov Thiamine (B1217682) (Vitamin B1) degradation during cooking is another significant pathway for the generation of MFT and its related disulfide, bis(2-methyl-3-furyl)disulfide, both of which possess characteristic meat flavor notes. tripod.comresearchgate.net

The presence of fat can influence the formation of MFT. Studies have shown that the addition of pork fat to a model system of cysteine and xylose can inhibit the formation of several sulfur compounds, including this compound. scielo.br In cooked ham, the addition of thiamine has been shown to increase the concentration of MFT, enhancing the cooked ham flavor. scielo.br

Detection in Fermented Beverages (e.g., Soy Sauce, Chinese Baijiu)

This compound is a significant aroma compound in certain fermented beverages, most notably Chinese Baijiu. It has been identified in various types of Baijiu, including sauce-aroma, light-aroma, strong-aroma, and sesame-aroma types. frontiersin.org MFT, along with 2-furfurylthiol, is considered a key flavor marker for the soy sauce aroma-type Baijiu (SSB), being significantly more abundant in this type compared to strong aroma-type (STB) and light aroma-type (LTB) Baijiu. acs.orgnih.gov

While the name of the Baijiu type suggests a link, the presence of MFT in soy sauce itself has been noted, with homofuraneol being a key impact factor in the flavor of Japanese style soy sauce. nih.gov

Identification in Thermally Processed Foods (e.g., Roasted Coffee, Canned Tuna)

The initial identification of this compound in a food product was in the steam distillate of canned tuna fish. tripod.comnih.govresearchgate.net This discovery highlighted its role as a potent aroma compound with a beef extract-like smell. researchgate.net

MFT is also a well-known key aroma compound in roasted coffee, contributing to its characteristic roasted scent. nih.gov The formation of MFT in thermally processed foods is often a result of the Maillard reaction or the thermal degradation of thiamine. nih.gov Studies on model systems have shown that pentoses, when heated with cysteine, generate higher amounts of MFT compared to hexoses. nih.gov

Trace Occurrence in Other Natural Matrices (e.g., Truffles, Citrus Juices)

Beyond cooked and processed foods, this compound has been identified in trace amounts in other natural matrices. It is among the unique sulfur compounds that contribute to the characteristic aroma of black and white truffles. acs.org

In contrast to its desirable aroma in many foods, MFT can be considered an off-flavor in others. For example, it has been detected in orange juice, where its concentration increases during storage. nih.govnih.gov In fresh and pasteurized orange juice, its concentration is very low, but it can increase significantly in stored juice, contributing to an undesirable off-flavor. nih.gov MFT has also been identified as one of the most potent aroma compounds in blackcurrant juice. acs.org

Quantitative Analysis of Concentration Levels in Different Matrices

The concentration of this compound can vary significantly depending on the food matrix and processing conditions. The following tables provide a summary of reported concentration levels in various beverages and fermented grains.

Concentration of this compound in Beverages

Beverage TypeSpecific Variety/ConditionConcentration (µg/L)Reference
Chinese BaijiuRonghexiang aroma-type Baijiu (RSAB)0.9–2.8 frontiersin.org
Chinese BaijiuLuzhou-flavor Baijiu (LAB)0.07–0.13 frontiersin.org
Orange JuiceFresh Shamuti0.002 nih.gov
Orange JuicePasteurized Shamuti0.002 nih.gov
Orange JuiceStored Pasteurized Shamuti0.270 nih.gov

Concentration of this compound in Fermented Grains for Sauce-Aroma Baijiu

Fermentation StageConcentration (µg/kg)Reference
Round 11.70 mdpi.com
Round 23.25 mdpi.com
Round 35.89 mdpi.com
Round 48.76 mdpi.com
Round 512.74 mdpi.com

Interactions of 2 Methyl 3 Furanthiol with Other Chemical Entities

Chemical Reactivity with Protein Components

2-Methyl-3-furanthiol can interact with protein components, primarily through reactions with the side chains of specific amino acids. These interactions can lead to the formation of covalent bonds, altering the structure of both the aroma compound and the protein, which in turn affects the sensory properties of the food.

Covalent Adduct Formation with Thiol Groups

The thiol group of this compound is highly reactive and can participate in thiol-disulfide exchange reactions with the thiol groups of cysteine residues in proteins. This can result in the formation of disulfide bonds, covalently linking the aroma molecule to the protein. While direct studies detailing the specific adducts formed between MFT and protein thiol groups are limited, the general reactivity of thiols suggests this is a probable interaction.

Furthermore, MFT is known to be unstable and can react with itself or other low-molecular-weight thiols, such as cysteine, through polymerization or oligomerization reactions. researchgate.net This reactivity is attributed to the nucleophilic nature of the thiol group and the electrophilic character of the furan (B31954) ring. researchgate.net This inherent reactivity suggests a propensity for MFT to form covalent adducts with available thiol groups in its environment, including those on proteins.

Nucleophilic Attack by Amino Groups and Thiocarbamate Generation

Currently, there is a lack of specific research detailing the nucleophilic attack by amino groups on this compound and the subsequent generation of thiocarbamates. While other sulfur-containing flavor compounds, such as allyl isothiocyanate, are known to react with the α-amino groups of amino acids to form thiocarbamates, similar reactions involving MFT have not been documented in the available scientific literature. researchgate.net The primary reactive site of MFT appears to be its thiol group, with less evidence available for significant reactions involving its furan ring with amino groups under typical food processing and storage conditions.

Interaction with Melanoidins

Melanoidins, the high molecular weight, brown-colored products of the Maillard reaction, can significantly interact with this compound, leading to a reduction in its aroma intensity. This interaction is particularly relevant in thermally processed foods like coffee, where the staling of aroma has been linked to the binding of volatile thiols to melanoidins. researchgate.net

Synergistic and Antagonistic Effects with Other Aroma Compounds

The perceived aroma of this compound can be influenced by the presence of other volatile compounds, leading to synergistic or antagonistic sensory effects. While comprehensive sensory panel studies on a wide range of MFT and other aroma compound mixtures are not extensively detailed, some interactions have been noted.

In the formulation of savory flavors, MFT is often used in conjunction with other sulfur-containing compounds to achieve a more balanced and complex meaty or roasted aroma profile. This suggests a synergistic relationship where the combination of compounds results in a more desirable flavor than the sum of the individual components.

Oxidative Interactions with Metal Ions (e.g., Fe(II)) and Reactive Oxygen Species (e.g., H2O2)

This compound is susceptible to oxidation, a process that can be accelerated by the presence of metal ions and reactive oxygen species (ROS). This oxidative degradation can lead to a loss of its characteristic aroma.

While direct studies on MFT are limited, research on the closely related compound 2-furfurylthiol (FFT) provides insights into these interactions. The degradation of FFT has been observed in model Fenton-type reaction systems, which involve iron (II) ions and hydrogen peroxide (H2O2). researchgate.net In this system, Fe(II) catalyzes the formation of highly reactive hydroxyl radicals (•OH) from H2O2, which then readily attack the thiol compound, leading to its degradation. researchgate.net Given the structural similarity, it is highly probable that MFT undergoes similar degradation pathways in the presence of Fe(II) and H2O2.

Thiols, in general, are known to be readily oxidized by various reactive oxygen species, including singlet oxygen (¹O₂), superoxide (B77818) (O₂•⁻), and hydroxyl radicals (•OH). researchgate.net These oxidative reactions can lead to the formation of disulfides and other oxidation products, which typically possess different and often less desirable sensory properties than the original thiol. The instability of MFT is not solely due to the formation of disulfides but also its tendency to undergo oligomerization and polymerization, which can be initiated by radical reactions. researchgate.net

Research Gaps and Future Perspectives on 2 Methyl 3 Furanthiol

Elucidation of Unclarified Formation Mechanisms (e.g., fermentation role)

The formation of 2-methyl-3-furanthiol is primarily attributed to the Maillard reaction between a pentose (B10789219) sugar, such as ribose, and the sulfur-containing amino acid cysteine during thermal processing. tandfonline.comresearchgate.net Thiamine (B1217682) degradation is another recognized pathway for its generation. researchgate.netresearchgate.net However, the precise mechanisms and the influence of various processing conditions on its formation are not entirely understood.

A significant area requiring further investigation is the role of fermentation. Studies on fermented soy sauce have revealed that the presence of microorganisms is crucial for the formation of this compound. nih.govoup.comtandfonline.com While it has been demonstrated that heating fermented soy sauce increases the concentration of this thiol, it is not detected in heated acid-hydrolyzed soy sauce, which lacks the fermentation step. tandfonline.comnih.gov This suggests that microbial activity facilitates the production of precursors or directly catalyzes the formation of this compound. tandfonline.comoup.com Although yeast has been implicated in the production of related compounds, the specific microorganisms and enzymatic pathways responsible for this compound formation remain to be fully elucidated. tandfonline.comtandfonline.com Further research is needed to identify the key microbial species and the specific enzymatic reactions that contribute to its synthesis during fermentation.

Advanced Analytical Techniques for Trace Analysis

The exceptionally low odor threshold of this compound, reported to be as low as 0.0025 ng/L in air, necessitates highly sensitive analytical methods for its detection and quantification at trace levels. nih.govdss.go.th Current analytical techniques include gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS). nih.govoup.com For trace analysis, methods such as headspace solid-phase microextraction (HS-SPME) combined with comprehensive two-dimensional gas chromatography and a sulfur chemiluminescence detector (GC×GC-SCD) have been employed. Derivatization techniques are also used to improve quantification at the ng/L level.

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by derivatization with 4,4′-dithiodipyridine (DTDP) and analysis by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully applied to quantify volatile thiols, including this compound, in fermented grains. mdpi.com Despite these advancements, challenges remain due to the high reactivity and instability of the thiol group, which can lead to oxidation and degradation during analysis. researchgate.netnih.gov Future research should focus on developing more robust and sensitive analytical methods for real-time monitoring and accurate quantification of this compound and its precursors in complex food matrices.

Comprehensive Studies on Long-Term Biological Effects

The safety of this compound as a food flavoring agent has been evaluated. Acute toxicity studies have reported oral LD50 values in the range of 100–500 mg/kg bw for most sulfur compounds in the same group, with a specific value of 100 mg/kg bw for this compound in mice. inchem.org A 90-day feeding study in rats established a No-Observed-Effect Level (NOEL) of 5 mg/kg bw per day. inchem.org

However, comprehensive data on the long-term biological effects, including chronic toxicity and potential carcinogenicity, are limited. axxence.de For some related furan-containing compounds, there are concerns about genotoxicity, which may be due to the formation of reactive metabolites. inchem.org While available data for this compound suggest it does not meet the criteria for classification as a germ cell mutagen or carcinogen, the need for more extensive in-vivo studies to address potential carcinogenicity for the broader group of furan-related flavorings has been highlighted. axxence.deinchem.org Future research should aim to fill these knowledge gaps to provide a more complete understanding of the long-term health implications of dietary exposure to this compound.

Exploration of Novel Applications Beyond Flavor Enhancement

Currently, the primary application of this compound is as a flavor ingredient in a wide array of food products, including meat, coffee, and chocolate. perfumerflavorist.com Its potent meaty and savory aroma makes it a valuable component in flavor formulations.

Beyond its role as a flavor enhancer, research has indicated that this compound possesses antioxidant properties. researchgate.nettandfonline.com It has been shown to inhibit lipid peroxidation in both aqueous and organic systems. researchgate.net This antioxidant activity suggests potential applications as a natural food preservative, although this area remains largely unexplored.

Unconventional applications in the flavor industry are also being considered. Low levels of 2-methyl-3-tetrahydrofuranthiol, a related compound, have been suggested for use in bread, sun-dried tomato, and even fruit flavors like peach and raspberry to create novel sensory effects. perfumerflavorist.com Exploring these and other non-traditional uses for this compound could open up new avenues for its application in the food and fragrance industries.

Development of Sustainable and Efficient Synthesis Pathways

The chemical synthesis of this compound can be challenging, often resulting in lower yields compared to other furanthiols, which increases production costs and limits its industrial use. One effective synthetic route involves the reaction of hydroxyacetaldehyde and mercapto-2-propanone under anhydrous conditions. dss.go.thacs.org

There is a growing demand for "green" and sustainable synthesis methods for flavor compounds. trilogyflavors.comtandfonline.com This includes the use of biocatalysis, microwave-assisted synthesis, and other environmentally friendly techniques. tandfonline.comnih.govlongdom.org While biotechnology and fermentation are being leveraged for the production of some natural flavor compounds, the development of specific, efficient, and sustainable pathways for this compound is an area ripe for innovation. trilogyflavors.comperfumerflavorist.com Future research should focus on enzymatic and microbial-based synthesis routes that are not only more sustainable but also potentially more cost-effective.

In-depth Understanding of Reactivity in Complex Food Systems

This compound is a highly reactive molecule due to its labile thiol group. It is susceptible to oxidation, which can lead to the formation of disulfides such as bis(2-methyl-3-furyl) disulfide. researchgate.netnih.gov This reactivity is a double-edged sword; while it contributes to the dynamic flavor profile of foods, it also presents challenges in terms of flavor stability.

The interaction of this compound with other components in a complex food matrix is not fully understood. It is known to react with food proteins, and its stability is influenced by factors such as pH, temperature, and the presence of oxygen. nih.govacs.orgntou.edu.tw For instance, in acidic conditions, the degradation of this compound is accelerated. researchgate.net A deeper understanding of these interactions is crucial for controlling flavor development and stability in processed foods. Future studies should investigate the kinetics and mechanisms of its reactions within various food systems to better predict and manage its contribution to the final flavor profile.

Q & A

Q. How can researchers address matrix interference when quantifying this compound in lipid-rich foods?

  • Methodological Answer : Perform matrix-matched calibration using blank samples spiked with known concentrations. Apply QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) cleanup to remove lipids. Validate recovery rates (80–120%) and limit of quantification (LOQ) via spike-and-recovery experiments .

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